BIo-11-dUTP tetralithium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

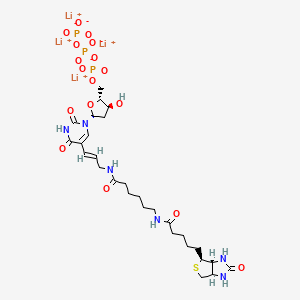

BIo-11-dUTP tetralithium salt, also known as Biotin-11-2’-deoxyuridine-5’-triphosphate tetralithium salt, is a compound widely used for non-radioactive DNA labeling. It is particularly useful in various molecular biology applications such as nick translation, random priming, and polymerase chain reaction (PCR). The compound is characterized by the presence of a biotin moiety attached to the deoxyuridine triphosphate via an 11-carbon linker, which enhances its interaction with avidin or streptavidin .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BIo-11-dUTP tetralithium salt involves the chemical modification of deoxyuridine triphosphate (dUTP) to introduce a biotin moiety. The process typically includes the following steps:

Activation of dUTP: dUTP is activated using a suitable activating agent such as carbodiimide.

Coupling Reaction: The activated dUTP is then reacted with a biotin derivative that contains an 11-carbon linker. This coupling reaction is usually carried out in an aqueous buffer at a controlled pH.

Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired this compound with high purity

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of dUTP and biotin derivatives are used to carry out the coupling reaction in industrial reactors.

Purification and Quality Control: The product is purified using industrial-scale HPLC and subjected to rigorous quality control tests, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), to ensure consistency and purity

Analyse Des Réactions Chimiques

Types of Reactions

BIo-11-dUTP tetralithium salt primarily undergoes enzymatic incorporation into DNA during various molecular biology techniques. The key reactions include:

Incorporation into DNA: The compound is incorporated into DNA strands by enzymes such as DNA polymerase during PCR, nick translation, and random priming.

Binding Reactions: The biotin moiety of this compound binds strongly to avidin or streptavidin, forming a stable complex

Common Reagents and Conditions

Enzymes: DNA polymerase, Taq DNA polymerase, Klenow fragment, and reverse transcriptase.

Buffers: Tris-HCl buffer, magnesium chloride, and potassium chloride.

Conditions: Reactions are typically carried out at temperatures ranging from 37°C to 72°C, depending on the specific enzyme used

Major Products Formed

The major product formed from the incorporation of this compound into DNA is biotin-labeled DNA, which can be detected using colorimetric or fluorimetric methods .

Applications De Recherche Scientifique

DNA Labeling

Bio-11-dUTP is primarily used for labeling DNA in various assays. It can be incorporated into DNA strands through several enzymatic methods:

- Nick Translation : This technique replaces dTTP with Bio-11-dUTP in a DNA template, allowing for the incorporation of biotin labels into the DNA strand.

- Random Priming : In this method, random primers are used to synthesize new DNA strands incorporating Bio-11-dUTP.

- 3′-End Labeling : Bio-11-dUTP can be added to the 3′ end of DNA molecules using terminal deoxynucleotidyl transferase.

PCR Amplification

Bio-11-dUTP can substitute for dTTP during PCR amplification. Studies indicate that incorporating varying ratios of Bio-11-dUTP can enhance labeling efficiency compared to traditional methods. For instance, when 25%, 50%, or 75% of dTTP is replaced with Bio-11-dUTP, significant increases in yield were observed, although adjustments in thermal cycling parameters were necessary to optimize results .

cDNA Synthesis

In reverse transcription reactions, Bio-11-dUTP serves as a substitute for dTTP, allowing researchers to produce biotin-labeled cDNA from RNA templates. This application is crucial for downstream analysis and detection using streptavidin-based methods.

In Situ Hybridization

Bio-11-dUTP is utilized in in situ hybridization techniques to label nucleic acid probes. The biotin label allows for the detection of specific RNA or DNA sequences within tissue sections or cells, providing insights into gene expression patterns.

Comparative Data Table

| Application | Method | Efficiency | Notes |

|---|---|---|---|

| DNA Labeling | Nick Translation | High | Effective for creating labeled probes |

| PCR Amplification | Substitution for dTTP | Varies with concentration | Optimal ratio recommended |

| cDNA Synthesis | Reverse Transcription | High yield | Useful for detecting gene expression |

| In Situ Hybridization | Biotin-labeled probes | Sensitive detection | Requires streptavidin conjugates |

Case Study 1: PCR Optimization

A study conducted by Bode Technology demonstrated the use of Bio-11-dUTP in PCR where various concentrations were tested. The results indicated that increasing the proportion of Bio-11-dUTP enhanced the labeling efficiency but required careful optimization of thermal cycling conditions to maintain yield .

Case Study 2: In Situ Hybridization

Research published in the Journal of Molecular Biology utilized Bio-11-dUTP for in situ hybridization to detect specific mRNA sequences in plant tissues. The study highlighted that using biotin-labeled probes allowed for clearer visualization and quantification of gene expression compared to traditional methods .

Mécanisme D'action

The mechanism of action of BIo-11-dUTP tetralithium salt involves its incorporation into DNA by DNA polymerase enzymes. The biotin moiety attached to the deoxyuridine triphosphate allows for the subsequent binding of avidin or streptavidin, facilitating the detection and analysis of the labeled DNA. The 11-carbon linker between the biotin and dUTP ensures optimal interaction with avidin or streptavidin, enhancing the sensitivity and specificity of the detection methods .

Comparaison Avec Des Composés Similaires

Similar Compounds

Digoxigenin-11-2’-deoxyuridine-5’-triphosphate: Another non-radioactive DNA labeling compound that uses digoxigenin instead of biotin.

Fluorescein-12-2’-deoxyuridine-5’-triphosphate: A compound that incorporates fluorescein for fluorescent labeling of DNA

Uniqueness

BIo-11-dUTP tetralithium salt is unique due to its biotin moiety, which allows for strong and specific binding to avidin or streptavidin. This property makes it highly suitable for applications requiring sensitive and specific detection of labeled DNA. The 11-carbon linker further enhances its effectiveness by providing optimal spacing for interaction with avidin or streptavidin .

Activité Biologique

Biotin-11-dUTP (Biotin-11-2′-deoxyuridine-5′-triphosphate, tetralithium salt) is a biotin-labeled nucleotide that plays a significant role in molecular biology, particularly in non-radioactive DNA labeling and various enzymatic reactions. This compound is characterized by its unique structure, which includes an 11-atom linker connecting biotin to the deoxyuridine triphosphate (dUTP) moiety. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

Biotin-11-dUTP has the following chemical formula:

- Molecular Weight : 1267.43 g/mol

- Purity : ≥ 95% (HPLC)

- Storage Conditions : -20°C in a buffer of 10 mM Tris-HCl, pH 7.5, with 1 mM EDTA

The compound's structure allows for efficient interaction with avidin or streptavidin, making it highly effective for various labeling applications.

Biological Applications

Biotin-11-dUTP is utilized in several key biological processes:

- DNA Labeling : It is primarily used for non-radioactive labeling of DNA. The biotin moiety allows for easy detection and purification via streptavidin-based techniques.

- Nick Translation : This method involves the incorporation of biotin-11-dUTP into DNA during the nick translation process, enabling the labeling of DNA fragments.

- 3′-End Labeling : The compound can be added to the 3′ ends of DNA strands, facilitating various downstream applications such as sequencing and hybridization assays.

- cDNA Synthesis and Primer Extension Reactions : Biotin-11-dUTP can replace dUTP in reverse transcription reactions, allowing for the generation of labeled cDNA.

Case Study 1: Non-Radioactive Labeling Techniques

A study highlighted the effectiveness of biotin-11-dUTP in non-radioactive labeling methods compared to traditional radioactive isotopes. The researchers demonstrated that biotin-labeled DNA could be efficiently detected using streptavidin-conjugated enzymes, yielding results comparable to those obtained with radioactive labels but with enhanced safety and ease of use .

Case Study 2: Application in Apoptosis Assays

In apoptosis assays, biotin-11-dUTP has been employed to label fragmented DNA resulting from apoptotic processes. The labeled DNA can then be visualized using fluorescent detection methods, providing insights into cellular apoptosis mechanisms . This application showcases the compound's versatility in studying biological pathways.

Comparative Analysis of Nucleotide Labeling Agents

The following table summarizes key characteristics of various biotin-labeled nucleotides, including biotin-11-dUTP:

| Compound | Linker Length | Primary Application | Purity (%) | Storage Conditions |

|---|---|---|---|---|

| Biotin-11-dUTP | 11 atoms | Non-radioactive DNA labeling | ≥95 | -20°C |

| Biotin-16-dUTP | 16 atoms | Non-radioactive DNA labeling | ≥95 | -20°C |

| Biotin-5-dUTP | 5 atoms | RNA labeling | ≥96 | -20°C |

The optimal linker length of biotin-11-dUTP enhances its interaction with avidin, making it particularly suitable for applications requiring strong binding .

Propriétés

IUPAC Name |

tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H45N6O17P3S.4Li/c35-19-13-24(49-20(19)15-48-53(44,45)51-54(46,47)50-52(41,42)43)34-14-17(26(38)33-28(34)40)7-6-12-30-22(36)9-2-1-5-11-29-23(37)10-4-3-8-21-25-18(16-55-21)31-27(39)32-25;;;;/h6-7,14,18-21,24-25,35H,1-5,8-13,15-16H2,(H,29,37)(H,30,36)(H,44,45)(H,46,47)(H2,31,32,39)(H,33,38,40)(H2,41,42,43);;;;/q;4*+1/p-4/b7-6+;;;;/t18-,19-,20+,21-,24+,25-;;;;/m0..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILWLQSTMVVCQV-MAKHBLPBSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCCCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Li4N6O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.